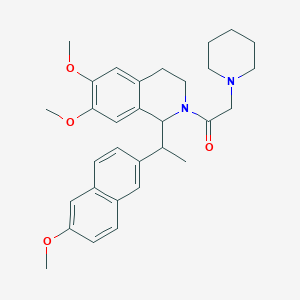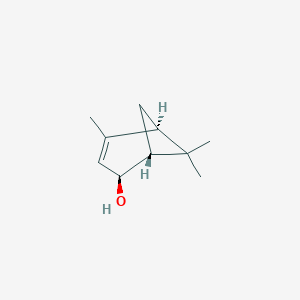
Octyl phenyl ether
概要
説明
Octyl phenyl ether (OPE) is an ether compound with the chemical formula C8H17O. It is a colorless liquid with a faint odor, and is insoluble in water but soluble in most organic solvents. OPE is used as a solvent in many industrial and laboratory applications, including paints, coatings, and adhesives. It is also used as a surfactant in cosmetics and personal care products. OPE has been studied for its potential applications in medicine, biochemistry, and pharmacology.
科学的研究の応用
Neurokinin (NK1) Antagonists
Octyl phenyl ethers, such as 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, are identified as NK1 receptor antagonists. These compounds are notable for their high affinity to NK1 antagonists and prolonged duration of action, with potential applications in targeting neurokinetic pathways (Huscroft et al., 2006).
Synthesis of Liquid Crystals
Substituted benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one, prepared from octyl phenyl ether derivatives, show promise as additives in liquid crystals. These compounds serve as useful intermediates in the synthesis of fluorine-containing liquid crystals, indicating their potential in material science and display technology applications (Kovganko & Kovganko, 2005).
Environmental Impact Studies
In environmental studies, octyl phenyl ethers like polybrominated diphenyl ethers (PBDEs) have been analyzed for their distribution and impact. A study in South China assessed the concentration and distribution of PBDEs in soils, highlighting the environmental impact of electronic waste recycling on surrounding areas (Zhang et al., 2014).
Ether Chemistry in Organic Synthesis
Octyl phenyl ethers are integral in teaching organic synthesis techniques, such as the Williamson ether synthesis. This is exemplified in the synthesis of allyl phenyl ether and its rearrangement to 2-allylphenol, underscoring their role in educational settings for demonstrating key reactions in ether chemistry (Sanford et al., 2009).
Surfactant Binding Behaviors
A spectroscopic study explored the binding behaviors of nonionic surfactants like this compound to cyclodextrins. This research provided insights into the interactions between surfactants and cyclodextrins, which are crucial for understanding their applications in various industrial processes (Du et al., 2004).
Nanocomposites and Shape Memory Effects
The effect of epoxy-graft-polyoxyethylene this compound on the preparation and properties of carbon nanotube/water-borne epoxy nanocomposites was investigated. These nanocomposites exhibited triple-shape memory effects, highlighting the potential of this compound derivatives in advanced material science applications (Dong et al., 2015).
Ether Synthesis via Heterogeneous Catalysis
The synthesis of long alkyl chain ethers through the etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts represents another area of application. This method highlights the potential of octyl phenyl ethers in the development of renewable chemical feedstocks (Ruppert et al., 2009).
Safety and Hazards
将来の方向性
The development of novel catalytic methods for transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .
作用機序
n-Octyl Phenyl Ether, also known as octoxybenzene, (Octyloxy)benzene, or Octyl phenyl ether, is a chemical compound with the molecular formula C14H22O . Here is an overview of its mechanism of action:
Target of Action
Similar compounds like triton x-100, a nonionic surfactant, have been shown to interact with cell membranes, leading to cell lysis and protein extraction .
Biochemical Pathways
It’s plausible that it could affect pathways related to cell membrane integrity and function, given its potential interaction with cell membranes .
Result of Action
Based on its potential interaction with cell membranes, it could lead to changes in cell membrane integrity and function, potentially leading to cell lysis .
特性
IUPAC Name |
octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061994 | |
| Record name | Octyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-07-1 | |
| Record name | (Octyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (octyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (octyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of polyoxyethylene (9) octyl phenyl ether in emulsion stability?
A1: Polyoxyethylene (9) this compound acts as a surfactant, reducing the interfacial tension between oil and water phases in oil-in-water emulsions []. This enhances emulsion stability by preventing droplet coalescence. The presence of dodecanol can further improve stability through a synergistic effect, leading to smaller droplet sizes and a narrower droplet size distribution [].
Q2: Can polyoxyethylene this compound be used in lithium-ion conducting electrolytes?
A2: Yes, research indicates that polyoxyethylene this compound, when combined with lithium perchlorate, forms a polymer electrolyte with promising ionic conductivity []. This is attributed to the complexation between the ether and the lithium salt, facilitating ion transport.
Q3: How does polyoxyethylene this compound influence the crystallization of β-cyclodextrin?
A3: Polyoxyethylene this compound forms inclusion complexes with β-cyclodextrin in a 2:1 stoichiometry []. This interaction influences the crystallization behavior of β-CD, with the hydrophilic polyethylene glycol chain of the ether hindering phase separation [].
Q4: Has polyoxyethylene this compound been used in deinking applications?
A4: Yes, a phosphate derivative of polyoxyethylene this compound has been synthesized and investigated for its potential in deinking waste newsprint []. Results suggest it can effectively enhance the deinking process, resulting in improved brightness and reduced dust levels in the recycled paper [].
Q5: Can polyoxyethylene this compound modify the properties of building materials?
A6: Research indicates that incorporating polyoxyethylene this compound into a building heat insulation mortar can improve its waterproof properties []. This is likely due to the surfactant's ability to reduce the surface tension of water, thus limiting its penetration into the mortar.
Q6: How does polyoxyethylene tert-octyl phenyl ether interact with dodecyltrimethylammonium bromide in mixed micelles?
A6: Isothermal titration calorimetry studies reveal that polyoxyethylene tert-octyl phenyl ether (TX100) and dodecyltrimethylammonium bromide (DTAB) exhibit synergistic interactions within mixed micelles []. These interactions influence the micellization process and the overall stability of the mixed micellar system.
Q7: Can polyoxyethylene tert-octyl phenyl ether impact the interactions between sodium polyacrylate and dodecyltrimethylammonium bromide?
A7: Yes, the presence of polyoxyethylene tert-octyl phenyl ether (TX100) affects the interactions between sodium polyacrylate (PANa) and dodecyltrimethylammonium bromide (DTAB) []. ITC studies suggest a complex interplay of electrostatic interactions, polymer-induced micellization, and cross-linking of polymer chains, all influenced by the presence of TX100 [].
Q8: How does polyoxyethylene this compound impact the enzymatic activity of cholinesterase?
A8: Polyoxyethylene this compound exhibits an inhibitory effect on the enzymatic activity of cholinesterase []. This inhibition is concentration-dependent and can be utilized for the spectrophotometric determination of surfactant concentrations [].
Q9: What is the effect of polyoxyethylene this compound on the properties of poly(2-ethylaniline)?
A9: The incorporation of polyoxyethylene this compound (Triton X-100) during the chemical deposition of poly(2-ethylaniline) (P2EANI) significantly affects the polymer's properties []. QCM measurements show a rapid and sharp frequency shift during P2EANI polymerization in the presence of Triton X-100, indicating its influence on the doping and adsorption processes [].
Q10: Can polyoxyethylene this compound be used to organize carbon nanotubes onto polymeric fibers?
A10: Yes, polyoxyethylene this compound facilitates the adsorption of multiwalled carbon nanotubes (MWCNTs) onto the surface of polymeric fibers []. This organized structure can significantly enhance the electrical conductivity of the fibers, making them suitable for various applications.
Q11: Can polyoxyethylene this compound be used for enzyme extraction?
A11: Yes, an aqueous two-phase system using polyoxyethylene this compound and K2HPO4 has been successfully employed for the release and partial purification of L-asparaginase from Escherichia coli cells [].
Q12: What are the potential environmental impacts of polyoxyethylene this compound?
A12: While polyoxyethylene this compound has many applications, it's essential to consider its potential environmental impact. Research is needed to understand its biodegradability, ecotoxicological effects, and potential for bioaccumulation. Developing strategies for its responsible use, recycling, and waste management will be crucial [].
Q13: Can polyoxyethylene this compound enhance the sensitivity of analytical techniques?
A13: Yes, polyoxyethylene this compound can act as a sensitizer in flame atomic absorption spectrometry (FAAS) [, ]. For instance, its addition significantly enhances the sensitivity of FAAS for determining trace amounts of copper and zinc [].
Q14: Can polyoxyethylene this compound be used in microemulsion systems for kinetic studies?
A14: Yes, polyoxyethylene this compound (TX-100) has been utilized in microemulsion systems for studying enzyme kinetics []. For example, the kinetics of glucose oxidase-catalyzed oxidation of β-D-glucose were investigated in water-in-oil microemulsions stabilized by TX-100 [].
Q15: How does polyoxyethylene this compound affect the properties of porous low-k materials?
A15: The presence of polyoxyethylene this compound in wet clean solutions can significantly alter the properties of mesoporous low-k materials []. This is primarily due to the surfactant's incorporation into the material's pores, affecting its optical properties and potentially impacting its performance in microelectronic applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

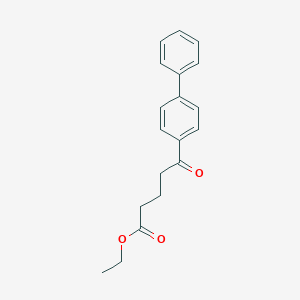


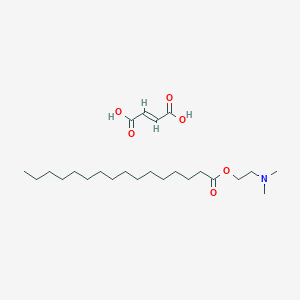


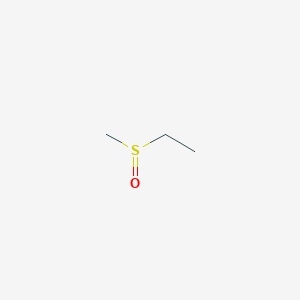

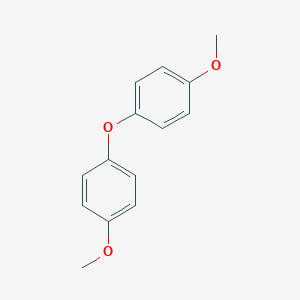

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
